molecular formula C9H13Cl2F3N2O B13041343 (1R)-1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl

(1R)-1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl

Cat. No.: B13041343
M. Wt: 293.11 g/mol
InChI Key: MUNYHTOQZSQBBL-JZGIKJSDSA-N
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Description

(1R)-1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a trifluoromethoxy group attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety. The presence of two hydrochloride (2hcl) groups enhances its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl typically involves multiple steps, starting with the introduction of the trifluoromethoxy group to the phenyl ring. This can be achieved through electrophilic aromatic substitution using trifluoromethoxybenzene as a starting material. The subsequent steps involve the formation of the ethane-1,2-diamine moiety through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(1R)-1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R)-1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The ethane-1,2-diamine moiety may also play a role in its activity by interacting with different molecular sites.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R)-1-[3-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethoxy group enhances stability and lipophilicity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C9H13Cl2F3N2O

Molecular Weight

293.11 g/mol

IUPAC Name

(1R)-1-[3-(trifluoromethoxy)phenyl]ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C9H11F3N2O.2ClH/c10-9(11,12)15-7-3-1-2-6(4-7)8(14)5-13;;/h1-4,8H,5,13-14H2;2*1H/t8-;;/m0../s1

InChI Key

MUNYHTOQZSQBBL-JZGIKJSDSA-N

Isomeric SMILES

C1=CC(=CC(=C1)OC(F)(F)F)[C@H](CN)N.Cl.Cl

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(CN)N.Cl.Cl

Origin of Product

United States

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